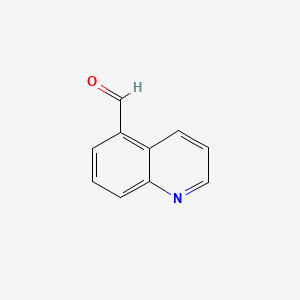

Quinoline-5-carbaldehyde

Description

Significance within Quinoline (B57606) Chemistry and Heterocyclic Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. orientjchem.orgchemrj.orgresearchgate.net Quinoline derivatives are integral to the development of drugs for treating malaria, cancer, and bacterial infections. orientjchem.orgrsc.org

Within this important class of compounds, Quinoline-5-carbaldehyde and its analogues are of particular interest due to the reactive aldehyde group. This functional group serves as a handle for synthetic transformations, allowing for the construction of more complex molecular architectures. ontosight.ai It is a key intermediate in the preparation of various pharmaceuticals and specialized chemicals. chemicalbook.comleapchem.com For instance, the aldehyde can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, which are themselves a class of compounds with significant biological and chemical applications. mdpi.com

Historical Context of Quinolinecarbaldehyde Derivatives Research

The history of quinoline chemistry dates back to the 19th century, with the first isolation of quinoline from coal tar in 1834. numberanalytics.com The late 1800s saw a flurry of activity in developing synthetic routes to the quinoline core, resulting in several named reactions that are still fundamental today, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. organicreactions.orgnih.goviipseries.org These methods laid the groundwork for the systematic exploration of quinoline derivatives.

The synthesis of specific quinolinecarbaldehydes represents a more targeted area of research. The introduction of a formyl group onto the quinoline ring has been achieved through various established organic reactions. Key methods that have been investigated and compared for their efficacy in producing quinolinecarbaldehydes include:

Reimer-Tiemann Reaction: This method is traditionally used for the ortho-formylation of phenols and has been adapted for hydroxyquinolines. mdpi.comnih.gov

Vilsmeier-Haack Reaction: A versatile method for formylating electron-rich aromatic compounds, it is also applicable to certain quinoline derivatives. mdpi.comnih.gov

Duff Reaction: This reaction uses hexamethylenetetramine for the formylation of activated aromatic rings. mdpi.comnih.gov

Research has focused on comparing these classical methods and developing new protocols to improve selectivity and yield for specific isomers of quinolinecarbaldehyde. mdpi.comnih.gov For example, studies have detailed the conditions for the synthesis of 7-bromo-8-hydroxythis compound using a carbene insertion reaction based on the Reimer-Tiemann methodology. mdpi.comnih.gov

Table 3: Key Historical Synthesis Methods for Quinolines and Quinolinecarbaldehydes

| Reaction Name | Description | Year Developed |

| Skraup Synthesis | Reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. | 1880 |

| Doebner-von Miller Reaction | Reaction of an aniline with an α,β-unsaturated carbonyl compound. | 1881 |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. | 1882 |

| Combes quinoline synthesis | Reaction of anilines with β-diketones. | 1888 |

| Reimer-Tiemann Reaction | Ortho-formylation of phenols, applicable to hydroxyquinolines. | Not specified |

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings using a Vilsmeier reagent. | Not specified |

| Duff Reaction | Formylation of activated aromatic compounds using hexamethylenetetramine. | Not specified |

This table is interactive. You can sort and filter the data.

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound is multifaceted, spanning medicinal chemistry, materials science, and synthetic methodology.

In medicinal chemistry , the focus is on using this compound as a scaffold to synthesize novel compounds with potential therapeutic applications. orientjchem.org Its derivatives are being investigated for their anticancer and antimicrobial properties. ontosight.ai The ability of derivatives like 8-hydroxy-quinoline-5-carbaldehyde to chelate metal ions is a key area of exploration, as this can disrupt essential biological processes in pathogens or cancer cells. ontosight.ai

In materials science , quinoline derivatives are of interest for their optical and electronic properties. ontosight.ai The conjugated system of the quinoline ring can be extended and modified through the aldehyde group to create novel dyes and fluorescent materials. leapchem.comresearchgate.net Research is ongoing into the development of fluorescent chemosensors based on this compound derivatives for the detection of specific metal ions.

In synthetic chemistry , this compound continues to be a valuable building block. ontosight.ai Its reactive formyl group allows for its incorporation into more complex molecules through various carbon-carbon and carbon-nitrogen bond-forming reactions. ontosight.ai Ongoing research aims to develop more efficient and environmentally friendly "green" synthetic methods for its production and derivatization. tandfonline.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

quinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEVFKZLYCGDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393486 | |

| Record name | Quinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-41-4 | |

| Record name | Quinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinoline 5 Carbaldehyde and Its Derivatives

Established Synthetic Pathways and Their Mechanistic Investigations

Several classical and modern synthetic reactions are employed for the introduction of a formyl group onto a quinoline (B57606) ring or for the construction of the quinoline ring system itself. These methods, including the Reimer-Tiemann, Vilsmeier-Haack, Duff, and Friedländer syntheses, each present unique mechanistic pathways and applicability.

The Reimer-Tiemann reaction is a well-established chemical reaction used for the ortho-formylation of phenols, which can be effectively applied to hydroxy-aromatic compounds like 8-hydroxyquinoline (B1678124). wikipedia.orgscienceinfo.com The reaction typically involves heating the substrate with chloroform (B151607) (CHCl₃) and a strong base, such as aqueous sodium hydroxide (B78521) (NaOH). scienceinfo.combyjus.com While the reaction is primarily used for the ortho-formylation of phenols, it is also applicable to other electron-rich aromatic and heterocyclic compounds, including naphthols, pyrroles, and indoles. wikipedia.orgchemistnotes.com

When applied to 8-hydroxyquinoline, the Reimer-Tiemann reaction can lead to formylation at either the C5 or C7 position, which are ortho to the hydroxyl group. nih.gov Studies have shown variable yields and regioselectivity; for instance, one report indicated the formation of 8-hydroxyquinoline-5-carbaldehyde (B1267011) with a 38% yield and the corresponding 8-hydroxyquinoline-7-carbaldehyde (B1296194) isomer in 10% yield. nih.gov Another study reported a 19.3% yield for 8-hydroxythis compound. nih.gov

The mechanism of the Reimer-Tiemann reaction proceeds through the generation of an electrophilic dichlorocarbene (B158193) species. wikipedia.orgscienceinfo.com

Step 1: Generation of Dichlorocarbene: The reaction is initiated by the deprotonation of chloroform by the strong base (hydroxide ion) to form a chloroform carbanion (⁻CCl₃). wikipedia.orgbyjus.com This carbanion is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂). wikipedia.orgbyjus.com

Step 2: Formation of Phenoxide: The hydroxide also deprotonates the hydroxyl group of the phenol (B47542) (e.g., 8-hydroxyquinoline) to form a phenoxide ion. wikipedia.orgscienceinfo.com The negative charge on the oxygen is delocalized into the aromatic ring, significantly increasing its nucleophilicity and making it susceptible to electrophilic attack. wikipedia.orgscienceinfo.com

Step 3: Electrophilic Attack and Hydrolysis: The electron-rich phenoxide ring attacks the electron-deficient dichlorocarbene, preferentially at the ortho position (C5 or C7 in 8-hydroxyquinoline). wikipedia.org This forms an intermediate dichloromethyl-substituted phenol. wikipedia.org Subsequent basic hydrolysis of the dichloromethyl group replaces the chlorine atoms with hydroxyl groups, forming an unstable gem-diol, which then dehydrates to yield the final aldehyde product. wikipedia.orgyoutube.com

A key characteristic of the carbene intermediate generated in the Reimer-Tiemann reaction is its ability to undergo insertion reactions. nih.gov While the primary pathway involves electrophilic attack on the aromatic ring, the carbene can also insert into other chemical bonds. A notable application of this reactivity within the quinoline system is the synthesis of 7-bromo-8-hydroxythis compound, which demonstrated a carbene insertion into a C-Br bond. nih.gov

Furthermore, in what is known as the abnormal Reimer-Tiemann reaction or the Ciamician-Dennstedt reaction, dichlorocarbene can react with certain heterocycles like indoles to cause ring expansion, ultimately leading to the formation of a quinoline structure (specifically, 3-chloroquinoline). chemistnotes.com This highlights the versatile, albeit sometimes complex, reactivity of the carbene intermediate. chemistnotes.com

The Vilsmeier-Haack reaction is a highly versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemijournal.comchemistrysteps.com The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemijournal.comorganic-chemistry.org The active electrophilic species is a chloroiminium ion, also known as the Vilsmeier salt. chemistrysteps.comorganic-chemistry.org

This methodology is particularly effective for quinoline systems that possess electron-donating groups, such as a hydroxyl or dimethylamino group, which activate the ring towards electrophilic substitution. nih.gov For instance, in 8-substituted quinolines, these activating groups direct the formylation to the C5 and C7 positions. nih.gov The reaction is also a key step in synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netchemijournal.com

The mechanistic pathway involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution followed by hydrolysis. organic-chemistry.org

Step 1: Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻. chemistrysteps.com

Step 2: Electrophilic Aromatic Substitution: The electron-rich quinoline ring performs a nucleophilic attack on the carbon of the iminium ion. This results in the formation of an α-chloro amine intermediate attached to the quinoline ring. organic-chemistry.orgnih.gov

Step 3: Hydrolysis: During aqueous workup, the intermediate is hydrolyzed to release the aldehyde product and a secondary amine salt. organic-chemistry.org

Despite its utility, the Vilsmeier-Haack reaction has limitations. The hydroxyl group of substrates like 8-hydroxyquinoline can react with POCl₃ or the Vilsmeier reagent itself, leading to side products such as aryl formates. nih.gov Additionally, other reactive sites, like a methyl group at the C2 position of the quinoline ring, can also react with the Vilsmeier reagent. nih.gov

The presence of strong activating groups, such as a hydroxyl or dimethylamino group at the C8 position, enhances the electron density at both the C5 and C7 positions, creating the possibility for double formylation. nih.gov However, this is challenging to achieve with the Vilsmeier-Haack reaction. The Vilsmeier reagent itself possesses electron-withdrawing characteristics, and once the first formyl group is introduced, the resulting Wheland cation intermediate deactivates the aromatic ring towards a second electrophilic attack. nih.gov Consequently, double formylation via this method is generally inefficient. One study reported a yield of less than 1% for the synthesis of 8-(dimethylamino)quinoline-5,7-dicarbaldehyde, underscoring the difficulty of this transformation. nih.gov

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (also known as hexamine or urotropine) as the source of the formyl carbon. wikipedia.orgchemeurope.com It is typically applied to highly activated aromatic compounds, particularly phenols, to produce ortho-hydroxybenzaldehydes. wikipedia.orgecu.edu The reaction generally requires strongly electron-donating groups on the aromatic ring and is often characterized by low yields. wikipedia.org

The Duff reaction has been applied to quinoline systems, specifically to 8-hydroxyquinoline, to introduce a formyl group. nih.govecu.edu The electrophilic species in this reaction is an iminium ion (CH₂⁺NR₂) that is generated from hexamine in an acidic medium. chemeurope.com

The mechanism of the Duff reaction is distinct from other formylation methods:

Step 1: Generation of Electrophile: Protonated hexamine ring-opens to generate an electrophilic iminium ion. wikipedia.org

Step 2: Electrophilic Attack: The activated aromatic ring of the phenol attacks the iminium ion. chemeurope.com

Step 3: Intermediate Formation and Redox: This addition leads to an intermediate at the oxidation state of a benzylamine. A subsequent intramolecular redox reaction occurs, which raises the benzylic carbon to the oxidation state of an aldehyde. wikipedia.orgchemeurope.com

Step 4: Hydrolysis: The final aldehyde is formed upon acidic hydrolysis, with the oxygen atom being supplied by water. wikipedia.orgchemeurope.com

A significant advantage of the Duff reaction in certain contexts is that the electrophilic intermediate does not strongly deactivate the aromatic ring after the initial substitution. This property allows for successful double formylation in cases where the Vilsmeier-Haack reaction fails. For example, the Duff reaction has been used to generate 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and 10-hydroxybenzo[h]quinoline-7,9-dicarbaldehyde in good yields. nih.gov

| Reaction | Substrate | Product(s) | Yield | Reference |

| Duff Reaction | 8-hydroxy-2-methylquinoline | 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Good | nih.gov |

| Vilsmeier-Haack | 8-(dimethylamino)quinoline | 8-(dimethylamino)quinoline-5,7-dicarbaldehyde | < 1% | nih.gov |

| Reimer-Tiemann | 8-hydroxyquinoline | 8-hydroxythis compound | 19.3-38% | nih.gov |

| Reimer-Tiemann | 8-hydroxyquinoline | 8-hydroxyquinoline-7-carbaldehyde | 10% | nih.gov |

This table provides a comparative overview of yields for different formylation methods on quinoline substrates.

Unlike the previously discussed methods that functionalize a pre-existing quinoline ring, the Friedländer synthesis is a fundamental reaction for constructing the quinoline ring system itself. jk-sci.comorganicreactions.org Discovered by Paul Friedländer, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound that possesses a reactive α-methylene group. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids (e.g., toluenesulfonic acid, Lewis acids) or bases (e.g., sodium hydroxide, piperidine). jk-sci.comwikipedia.orgresearchgate.net

The Friedländer synthesis is valued for its operational simplicity and the accessibility of starting materials, making it a cornerstone in heterocyclic chemistry for producing a wide array of substituted quinolines. jk-sci.comdu.edu.eg A primary limitation of the classic approach is the relatively limited commercial availability of diverse 2-aminobenzaldehyde (B1207257) precursors. nih.gov

Two viable reaction mechanisms have been proposed for the Friedländer synthesis: wikipedia.org

Mechanism 1 (Aldol Condensation First): The reaction begins with an acid- or base-catalyzed aldol-type condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound. This is followed by a cyclodehydration step, where the amino group attacks the carbonyl, and subsequent elimination of water leads to the formation of the aromatic quinoline ring. wikipedia.org

Mechanism 2 (Schiff Base Formation First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation, where the enolate of the aryl ketone attacks the imine, and subsequent elimination of water yields the final quinoline product. wikipedia.org

| Feature | Reimer-Tiemann | Vilsmeier-Haack | Duff Synthesis | Friedländer Synthesis |

| Reaction Type | Formylation | Formylation | Formylation | Ring Construction |

| Substrate | Phenols / Activated Rings | Electron-rich Rings | Phenols / Activated Rings | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl |

| Key Reagent(s) | CHCl₃, Strong Base | DMF, POCl₃ | Hexamethylenetetramine, Acid | Acid or Base Catalyst |

| Electrophile | Dichlorocarbene (:CCl₂) | Chloroiminium Salt | Iminium Ion | N/A |

| Primary Product | Ortho-Formyl Phenol | Aryl Aldehyde | Ortho-Formyl Phenol | Substituted Quinoline |

This table summarizes the key characteristics of the discussed synthetic methodologies.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthesis of quinoline scaffolds, providing pathways that are both efficient and selective. The introduction of a formyl group at the C5 position of the quinoline ring, a traditionally challenging task due to the ring's electronic properties, has been made more accessible through various catalytic systems.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including the synthesis of this compound. Key strategies include the oxidation of methyl precursors and the reduction of carboxylic acid derivatives.

One highly effective method involves the aerobic oxidation of 5-methylquinoline . Inspired by protocols developed for other isomers, palladium(II) complexes are capable of catalyzing the regioselective oxidation of the methyl group. Systems utilizing a Pd(II) catalyst, often in conjunction with a specialized ligand such as 2,6-pyridinedicarboxylic acid, can activate the C-H bonds of the methyl group for oxidation, using molecular oxygen as the terminal oxidant. This approach is notable for its high yield and selectivity, converting the methyl group into a formyl group under relatively mild conditions.

Table 1: Hypothetical Palladium-Catalyzed Aerobic Oxidation of Substituted 5-Methylquinolines This table is based on established principles of palladium-catalyzed oxidation of methylquinolines and presents plausible outcomes for the synthesis of this compound derivatives.

| Starting Material (Substituted 5-Methylquinoline) | Catalyst System | Solvent | Expected Product | Potential Yield Range |

|---|---|---|---|---|

| 5-Methylquinoline | Pd(OAc)₂ / 2,6-Pyridinedicarboxylic Acid | AcOH/Ac₂O | This compound | Good to High |

| 7-Chloro-5-methylquinoline | Pd(OAc)₂ / 2,6-Pyridinedicarboxylic Acid | AcOH/Ac₂O | 7-Chlorothis compound | Good |

| 6-Methoxy-5-methylquinoline | Pd(OAc)₂ / 2,6-Pyridinedicarboxylic Acid | AcOH/Ac₂O | 6-Methoxythis compound | Good to High |

Another significant transition metal-catalyzed route is the reduction of quinoline-5-carboxylic acid derivatives , such as quinoline-5-carbonyl chloride. The Rosenmund reduction, a classic example of this transformation, utilizes a "poisoned" palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) treated with a deactivating agent like quinoline or sulfur. This catalytic system is highly effective for the chemoselective reduction of the acyl chloride to an aldehyde, preventing over-reduction to the corresponding alcohol. This method is valued for its reliability and high yields. libretexts.org

Table 2: Synthesis of this compound via Catalytic Reduction This table illustrates the well-established Rosenmund reduction applied to the synthesis of this compound.

| Starting Material | Catalyst | Reaction Type | Product | Key Advantage |

|---|---|---|---|---|

| Quinoline-5-carbonyl chloride | Pd/BaSO₄ (poisoned with quinoline/sulfur) | Rosenmund Reduction | This compound | High selectivity, prevents over-reduction |

Metal-Free Mediated Reaction Protocols

Metal-free reactions provide an environmentally benign alternative for the synthesis of this compound, primarily through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a prominent example, capable of formylating activated aromatic rings. chemijournal.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.com While quinoline itself is electron-deficient, the reaction can be directed to the benzene (B151609) ring portion. Although direct C5 formylation of unsubstituted quinoline is challenging, the reaction has been successfully applied to synthesize various formyl-substituted quinolines from activated precursors like acetanilides, demonstrating its potential utility in this context. chemijournal.comacs.orgnih.govnih.gov

Table 3: Vilsmeier-Haack Formylation for Quinoline Scaffolds This table describes the general Vilsmeier-Haack reaction, a potential metal-free route for the synthesis of formylquinolines.

| Substrate Type | Reagents | Reaction | Product Type | Reference Context |

|---|---|---|---|---|

| Acetanilide Derivative | POCl₃, DMF | Vilsmeier-Haack Cyclization/Formylation | 2-Chloro-3-formyl-quinoline derivative | Synthesis of substituted quinolines chemijournal.com |

| 8-Hydroxyquinoline | POCl₃, DMF | Vilsmeier-Haack Formylation | 8-Hydroxyquinoline-5,7-dicarbaldehyde | Double formylation of activated quinolines nih.gov |

Similarly, the Reimer-Tiemann reaction is a classic metal-free method for the ortho-formylation of phenols using chloroform in a basic solution. researchgate.net This reaction has been specifically applied to 8-hydroxyquinoline derivatives to produce compounds such as 7-bromo-8-hydroxythis compound, showcasing a regioselective formylation at the C5 position of an activated quinoline system. nih.govresearchgate.net

Organocatalysis and Synergistic Catalysis

Organocatalysis and synergistic catalysis represent the forefront of modern synthetic chemistry, offering pathways to complex molecules with high enantioselectivity. These methodologies have been extensively used to construct intricate quinoline derivatives through various cascade reactions. However, specific protocols focused solely on the direct synthesis or formylation of quinoline to produce this compound are not widely documented in current literature. The application of these catalytic systems typically involves the construction of the quinoline core from acyclic precursors rather than the direct functionalization of a pre-formed quinoline ring. Theoretical applications could involve an organocatalyst activating the quinoline nucleus for a subsequent C-H formylation step, but this remains a prospective area of research.

Biocatalyst and Photocatalyst-Based Approaches

Biocatalysis and photocatalysis are emerging as powerful green chemistry tools. Photocatalysis, utilizing visible light to drive chemical reactions, has been applied to the functionalization of quinolines. nih.govmdpi.com Current research in this area has successfully demonstrated C-H functionalization for C-C bond formation, such as hydroxyalkylation, on the quinoline ring. mdpi.comnih.govresearchgate.net However, direct photocatalytic C-H formylation to yield this compound has not been specifically reported.

Biocatalysis offers the potential for highly selective transformations under mild conditions. A plausible biocatalytic route to this compound would be the enzymatic oxidation of 5-(hydroxymethyl)quinoline. While various oxidoreductase enzymes are known to perform such alcohol-to-aldehyde transformations, specific biocatalytic systems tailored for this particular substrate have yet to be detailed in the literature.

Novel and Emerging Synthetic Techniques

Beyond traditional catalytic systems, new technologies are being implemented to enhance reaction efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis of this compound is sparse, this technology is broadly applicable to many of the established synthetic routes for quinoline derivatives. nih.govnih.gov For instance, classical formylation reactions like the Vilsmeier-Haack or the Reimer-Tiemann (on hydroxyquinoline derivatives) could potentially be optimized using microwave heating. nih.govresearchgate.netresearchgate.net The rapid and uniform heating provided by microwaves could enhance the rate of these reactions, making them more efficient.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinoline Derivatives This table provides a hypothetical comparison based on the known advantages of microwave irradiation in organic synthesis.

| Reaction Type | Method | Typical Reaction Time | Potential Advantages of Microwave |

|---|---|---|---|

| Friedländer Synthesis of 8-Hydroxyquinolines | Conventional Heating | Several hours | Reduced reaction time (minutes), potentially higher yields nih.gov |

| Microwave Irradiation | 30-40 minutes nih.gov | ||

| Condensation for Styrylquinolines | Conventional Heating | Hours | Faster reaction, improved efficiency nih.gov |

| Microwave Irradiation | Minutes nih.gov |

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for enhancing reaction rates and yields. ijpsjournal.com This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to create localized high-temperature and high-pressure zones, which can dramatically accelerate chemical reactions. researchgate.net Compared to conventional thermal heating, ultrasound-assisted synthesis offers significant advantages, including shorter reaction times, milder operating conditions, and improved product purity. nih.gov

In the context of quinoline synthesis, ultrasound has been successfully employed to promote multicomponent reactions. For instance, the synthesis of 2-substituted quinolines from aniline (B41778), aldehydes, and ethyl 3,3-diethoxypropionate in water can be efficiently catalyzed by SnCl₂·2H₂O under ultrasound irradiation. nih.gov Similarly, the synthesis of hybrid quinoline-imidazole derivatives shows a remarkable reduction in reaction time from 48–96 hours under conventional heating to just 1–2 hours with ultrasound, accompanied by a 5–10% increase in yield. nih.gov These benefits are attributed to the efficient energy transfer and enhanced mass transport facilitated by sonication. researchgate.netnih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Heating in Quinoline Derivative Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-alkylation of imidazole (B134444) ring for hybrid quinoline synthesis | Conventional Heating (TH) | 48–96 hours | ~85-90% | nih.gov |

| N-alkylation of imidazole ring for hybrid quinoline synthesis | Ultrasound (US) | 1–2 hours | ~90-95% | nih.gov |

| Synthesis of pyrimido[4,5-b]quinoline-diones | Reflux | 5 hours | 85% | royalsocietypublishing.org |

| Synthesis of pyrimido[4,5-b]quinoline-diones | Ultrasound (US) | 1 hour | 88% | royalsocietypublishing.org |

Solvent-Free and Green Solvent Methodologies

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. ijpsjournal.comscispace.com These approaches not only reduce environmental pollution but can also simplify product purification and lower operational costs.

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in aqueous media is a key goal of sustainable chemistry. nih.gov The synthesis of quinoline derivatives has been successfully adapted to aqueous conditions. For example, a one-pot, three-component reaction to produce 2-substituted quinolines proceeds efficiently in water under ultrasound irradiation. nih.gov Another method involves the synthesis of quinoline-4-carboxylic acids by refluxing isatin (B1672199) with enaminones in an aqueous solution of KOH or NaOH. nih.gov The use of magnetic nanoparticles coated with silica (B1680970) sulfuric acid has also been shown to catalyze the synthesis of pyrimido[4,5-b]quinolines in water under mild conditions, achieving excellent yields in short reaction times. tandfonline.com

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. nih.gov They can function as both the solvent and the catalyst in chemical reactions. nih.gov In quinoline synthesis, Brønsted-acidic ionic liquids have proven to be highly efficient catalysts for the Friedländer reaction, producing quinolines in yields up to 100%. mdpi.comsemanticscholar.org A key advantage is the ability to recover and reuse the ionic liquid catalyst, making the process more economical and sustainable. mdpi.com The use of basic ionic liquids in aqueous media under ultrasound irradiation further exemplifies a green procedure, combining the benefits of multiple sustainable techniques to achieve high yields and selectivity without the need for transition metal catalysts. researchgate.net

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry, as it eliminates the costs and potential toxicity associated with catalysts. rsc.org Certain quinoline syntheses can proceed efficiently without any catalytic assistance. The Friedländer synthesis, for instance, can proceed smoothly by simply heating a mixture of an ortho-substituted aniline with an aldehyde or ketone. rsc.org A notable example involves the reaction of a carbaldehyde with a substituted aniline at room temperature, which provides the corresponding quinoline in excellent yield with a short reaction time and no required catalyst. nih.govrsc.org These methods are highly atom-efficient and environmentally benign, offering a straightforward route to the quinoline scaffold. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving control over the placement of functional groups (regioselectivity) is a critical challenge in the synthesis of substituted aromatic compounds like this compound. The precise positioning of the aldehyde group at the C5 position dictates the molecule's chemical and biological properties.

Control of Functional Group Placement

The synthesis of specifically substituted quinolines often relies on classical name reactions, where the regiochemical outcome is governed by the nature of the reactants and the reaction mechanism. For example, the Skraup-Doebner-Von Miller synthesis, which involves the reaction of anilines with α,β-unsaturated carbonyl compounds, typically proceeds via a 1,4-addition mechanism, leading to a predictable substitution pattern. acs.org

However, for introducing a formyl (-CHO) group onto a pre-formed quinoline ring, direct formylation reactions are employed. The choice of method and the existing substituents on the quinoline ring are crucial for directing the aldehyde to the desired C5 position.

Key methods for the regioselective formylation of quinoline derivatives include:

Vilsmeier-Haack Reaction: This method is effective for formylating electron-rich aromatic rings. For instance, the double formylation of 8-hydroxy-2-methylquinoline using the Vilsmeier-Haack reagent (a mixture of phosphoryl chloride and dimethylformamide) can yield 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde. mdpi.com

Duff Reaction: This reaction uses hexamethylenetetramine to introduce a formyl group onto activated phenols. It has been applied in the double formylation of compounds like 8-(dimethylamino)quinoline. mdpi.com

Reimer-Tiemann Reaction: This reaction typically uses chloroform in a basic solution to formylate phenols, primarily at the ortho position. It has been used to synthesize 7-bromo-8-hydroxythis compound, demonstrating its utility in controlling functional group placement. mdpi.com

The regioselectivity of these reactions is heavily influenced by the electronic properties of the quinoline ring. An electron-donating group, such as a hydroxyl (-OH) at the C8 position, activates the ring towards electrophilic substitution, directing incoming electrophiles (like the formyl group precursor) to the ortho and para positions, namely C7 and C5. mdpi.com Computational studies can help explain this preferred selectivity by analyzing the electron density at different positions on the ring. mdpi.com

Table 2: Regioselective Formylation Methods for Quinoline Derivatives

| Starting Material | Reaction Method | Product(s) | Reference |

|---|---|---|---|

| 8-Hydroxy-2-methylquinoline | Vilsmeier-Haack | 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde | mdpi.com |

| 8-(Dimethylamino)quinoline | Duff Reaction | 8-(dimethylamino)quinoline-5,7-dicarbaldehyde | mdpi.com |

| 7-Bromo-8-hydroxyquinoline | Reimer-Tiemann | 7-bromo-8-hydroxythis compound | mdpi.com |

Enantioselective and Diastereoselective Synthesis

The development of synthetic methodologies to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, with significant implications for the synthesis of complex, biologically active molecules. In the context of this compound and its derivatives, enantioselective and diastereoselective strategies are crucial for the synthesis of chiral molecules with specific stereochemical configurations. Such control is paramount as the biological activity of enantiomers and diastereomers can differ significantly.

While the direct enantioselective or diastereoselective synthesis of this compound itself is not a primary focus—as the molecule is achiral—its aldehyde functional group serves as a versatile handle for a variety of asymmetric transformations. These reactions involve the addition of nucleophiles to the carbonyl group, leading to the formation of new stereocenters. The stereochemical outcome of these reactions is typically controlled by the use of chiral catalysts, auxiliaries, or reagents.

Research in the broader field of asymmetric synthesis provides a framework for potential stereoselective reactions involving this compound. Methodologies such as asymmetric aldol (B89426) reactions, Henry (nitroaldol) reactions, and the addition of organometallic reagents are foundational in creating chiral alcohols and other derivatives from aldehydes. The application of these established methods to this compound would allow for the synthesis of a diverse range of enantiomerically enriched or diastereomerically pure compounds.

For instance, the enantioselective addition of a nucleophile to the aldehyde can be achieved using a chiral Lewis acid or a chiral organocatalyst. The catalyst transiently coordinates to the this compound, creating a chiral environment that directs the incoming nucleophile to one face of the carbonyl group over the other. This results in the preferential formation of one enantiomer of the product.

Detailed studies specifically employing this compound in such advanced, stereoselective synthetic methodologies are not widely documented in publicly available research. However, the principles of asymmetric catalysis are well-established and their application to this substrate is a logical extension of existing synthetic strategies. The successful implementation of these methods would be contingent on overcoming the specific steric and electronic challenges posed by the this compound scaffold.

Future research in this area would likely focus on the screening of various chiral catalysts and reaction conditions to achieve high levels of stereocontrol in reactions involving this compound. The development of such methodologies would be a significant contribution to the field, enabling the synthesis of novel, stereochemically defined quinoline derivatives with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Derivatization of Quinoline 5 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group (-CHO) is characterized by an electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, and a weakly acidic α-hydrogen. These features dictate its participation in numerous reactions, making it a cornerstone for molecular elaboration.

Condensation reactions are a major class of transformations for quinoline-5-carbaldehyde, involving the reaction of the carbonyl group with a nucleophile, typically followed by the elimination of a water molecule. These reactions are fundamental for constructing larger, more complex molecules such as Schiff bases, styryl compounds, and hydrazones.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the final C=N double bond. Schiff bases derived from the quinoline (B57606) scaffold are a significant class of compounds, often explored for their coordination chemistry with metal ions. nbinno.com

An efficient protocol for the synthesis of Schiff bases from quinoline-5-carbaldehydes has been reported. mdpi.com In one example, various quinoline-5-carbaldehydes were reacted with 2,6-diisopropylbenzenamine to produce the corresponding Schiff base derivatives. mdpi.com The general reaction is typically carried out by mixing the aldehyde and the primary amine in a suitable solvent, sometimes with acid or base catalysis to facilitate the reaction. nbinno.com

| Quinoline Aldehyde Reactant | Amine Reactant | Product Type | Reference |

|---|---|---|---|

| This compound derivatives | 2,6-diisopropylbenzenamine | This compound Schiff Base | mdpi.com |

| 2-hydroxyquinoline-3-carbaldehyde | 4-methylbenzenesulfonohydrazide | Quinoline Schiff Base | acs.org |

This compound can undergo base-catalyzed condensation reactions, such as the Perkin transformation, to yield styryl-type compounds. mdpi.com The Perkin reaction is an organic reaction that produces an α,β-unsaturated aromatic acid from the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride. bibliomed.org The reaction is conducted in the presence of an alkali salt of the acid, which acts as a base catalyst. bibliomed.org

The generally accepted mechanism involves the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration and hydrolysis steps lead to the final unsaturated product. nih.gov While this reaction is broadly applicable to aromatic aldehydes, its use with this compound provides a pathway to quinolinyl-substituted acrylic acids, which are styryl-type compounds. mdpi.comnih.gov

Reacting this compound with hydrazine (B178648) or its derivatives (such as substituted hydrazines or hydrazides) results in the formation of hydrazones. This reaction is mechanistically similar to Schiff base formation, involving the condensation of the carbonyl group with the terminal nitrogen of the hydrazine. The resulting hydrazone features a C=N-N linkage.

This transformation is a common and efficient method for derivatizing quinoline aldehydes. For instance, various quinoline-based hydrazone derivatives have been synthesized by reacting the corresponding quinoline-carbaldehyde with a hydrazine derivative in a solvent like methanol (B129727) at room temperature, often resulting in high yields. bibliomed.org A general procedure involves stirring the aldehyde with an excess of hydrazine hydrate (B1144303) in ethanol (B145695) overnight. bibliomed.org

| Quinoline Aldehyde Reactant | Hydrazine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde | Thiosemicarbazide | Reflux in ethanol | Thiosemicarbazone derivative | bibliomed.org |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding quinoline-5-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific literature detailing this exact conversion was not prominently found in the search results, the oxidation of aromatic aldehydes is a well-established and predictable reaction. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like sodium chlorite (B76162) (NaClO₂) under buffered conditions (Pinnick oxidation), which are often preferred for substrates with other sensitive functional groups. The resulting quinoline-5-carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.com

The aldehyde moiety of this compound can be readily reduced to a primary alcohol, forming (quinolin-5-yl)methanol. This conversion is a standard functional group transformation. The selective reduction of an aldehyde in the presence of a heteroaromatic ring like quinoline is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is chemoselective for aldehydes and ketones and will generally not reduce the quinoline ring system under standard conditions. The reaction is usually carried out in an alcoholic solvent such as methanol or ethanol at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this reduction but may pose a risk of over-reduction of the heterocyclic ring.

Nucleophilic and Electrophilic Addition Reactions

The chemistry of this compound is significantly influenced by the aldehyde functional group, which is a primary site for nucleophilic addition reactions. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide variety of nucleophiles. libretexts.orgmasterorganicchemistry.com These reactions typically proceed through a mechanism involving the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. libretexts.org

The reactivity of the aldehyde can be modulated by the reaction conditions. In basic media, strong nucleophiles can attack the carbonyl carbon directly. libretexts.org In acidic media, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for addition by weaker nucleophiles. libretexts.org

Common nucleophilic addition reactions for this compound include the formation of cyanohydrins, acetals, and Schiff bases. For instance, reaction with hydrogen cyanide (or a cyanide salt) yields a cyanohydrin. The addition of alcohols under acidic catalysis results in the formation of hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality. libretexts.org A particularly important derivatization is the condensation with primary amines to form Schiff bases (imines), a reaction that proceeds via a nucleophilic addition followed by a dehydration step.

While the primary reactivity of the aldehyde group involves nucleophilic addition, electrophilic additions across the carbonyl double bond are not a characteristic reaction pathway for aldehydes under typical conditions. The dominant reactions involve electrophilic attack on the aromatic quinoline ring system, which is discussed in a later section.

| Reaction Type | Nucleophile | Product Class | General Conditions |

|---|---|---|---|

| Cyanohydrin Formation | HCN / CN- | Cyanohydrin | Basic (e.g., NaCN/H+) |

| Acetal Formation | 2 eq. R'OH (Alcohol) | Acetal | Acidic (e.g., H+ catalyst) |

| Schiff Base Formation | R'NH2 (Primary Amine) | Imine (Schiff Base) | Mildly acidic or neutral, often with removal of water |

| Reduction | H- (e.g., from NaBH4) | Primary Alcohol | Protic solvent (e.g., Ethanol) |

Reactions Involving the Quinoline Ring System

Electrophilic Aromatic Substitution (SEAr) on the Quinoline Nucleus

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The reactivity of this system towards electrophilic aromatic substitution (SEAr) is dictated by the electronic properties of the two rings. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates this ring towards attack by electrophiles. nih.gov Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring. nih.gov

Within the benzene ring, substitution is highly regioselective, favoring the C5 and C8 positions. This preference is explained by examining the stability of the carbocationic intermediate, known as the Wheland intermediate or arenium ion, which is formed upon attack by the electrophile. nih.gov When an electrophile attacks at the C5 or C8 position, the positive charge can be delocalized through resonance structures without disrupting the aromatic sextet of the pyridine ring. In contrast, attack at the C6 or C7 positions leads to resonance structures where the aromaticity of the pyridine ring is broken, resulting in a less stable intermediate. nih.gov Therefore, the activation energy for substitution at C5 and C8 is lower, making these positions the primary sites of reaction.

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic systems, including quinolines. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex derivatives. wikipedia.orglibretexts.orglibretexts.org For these reactions to occur, this compound must typically be first converted into a suitable substrate, usually by introducing a halide (e.g., Br, I) or a triflate group onto the quinoline ring system, which can then participate in the catalytic cycle. libretexts.orglibretexts.org

The general mechanism for these reactions involves three key steps: oxidative addition of the halo-quinoline to a Pd(0) catalyst, transmetalation with an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org For example, an 8-bromothis compound (B6254786) derivative could be coupled with an arylboronic acid (Suzuki reaction) to form an 8-arylthis compound. organic-chemistry.org The regioselectivity of these reactions is determined by the position of the leaving group on the quinoline nucleus.

| Reaction Name | Quinoline Substrate (Example) | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 8-Bromothis compound | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 8-Arylthis compound |

| Heck Reaction | 8-Iodothis compound | Alkene (e.g., Styrene) | Pd(0) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | 8-Alkenylthis compound |

| Sonogashira Coupling | 8-Bromothis compound | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | 8-Alkynylthis compound |

The reactivity of the this compound system in functionalization reactions is governed by both steric and electronic effects.

Electronic Effects: The formyl (-CHO) group at the C5 position is a moderate electron-withdrawing group through resonance and inductive effects. This has several consequences:

It deactivates the entire aromatic system, particularly the carbocyclic ring, towards further electrophilic aromatic substitution. tandfonline.com

The electron-withdrawing nature of the formyl group enhances the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack or nucleophilic dearomatization reactions. nih.gov

Steric Effects: The physical presence of the aldehyde group at the C5 position creates steric hindrance. This can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C4 and C6 positions. nih.gov In reactions like C-H activation or cross-coupling, steric hindrance close to the reaction site can be detrimental, leading to lower yields. nih.gov Conversely, this steric bulk can sometimes be exploited to direct reactions to more accessible positions on the quinoline nucleus.

Advanced Reaction Mechanisms and Pathways

Carbocationic Systems in this compound Chemistry

Carbocationic intermediates are central to understanding the electrophilic reactivity of the quinoline nucleus. As established, during electrophilic aromatic substitution (SEAr), the regiochemical outcome is determined by the relative stability of the Wheland intermediate.

A detailed analysis of the resonance structures for the carbocation formed upon electrophilic attack on the benzene ring of this compound reveals the origin of the C5/C8 selectivity.

Attack at C8 (or C5): The positive charge is delocalized over the C7 and C5 positions of the carbocyclic ring. Crucially, a key resonance contributor can be drawn that maintains the intact aromatic sextet of the pyridinium (B92312) ring. This preservation of one aromatic ring system lends significant stability to the intermediate.

Attack at C6 (or C7): When the electrophile attacks at C6, the positive charge is delocalized to C5 and C7. In every major resonance structure that can be drawn for this intermediate, the aromaticity of both the benzene and pyridine rings is disrupted. This results in a significantly less stable, higher-energy carbocationic intermediate compared to that formed from C5/C8 attack.

Therefore, the reaction pathway proceeding through the more stable C5/C8-adduct carbocation has a lower activation energy and is kinetically favored, leading to the observed regioselectivity in the electrophilic functionalization of the quinoline ring. nih.gov

Spectroscopic and Crystallographic Characterization of Quinoline 5 Carbaldehyde and Its Analogs

Advanced Spectroscopic Analysis

Advanced spectroscopic analysis plays a pivotal role in confirming the identity, purity, and structure of newly synthesized quinoline-5-carbaldehyde analogs. The synergistic use of various spectroscopic methods allows for an unambiguous assignment of atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to obtain precise information about the chemical environment of individual protons and carbons within the molecule.

The ¹H-NMR spectrum of this compound and its analogs provides characteristic signals for the aldehyde proton. This proton is typically observed as a singlet in the downfield region of the spectrum, generally between δ 9.0 and 10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. researchgate.netresearchgate.net The exact chemical shift can be influenced by the presence of other substituents on the quinoline (B57606) ring. For instance, in 8-hydroxythis compound (B1267011), the aldehyde proton appears at approximately 10.14 ppm when measured in DMSO-d₆. researchgate.net Similarly, for 6-(dimethylamino)this compound, this proton resonates at around 10.19 ppm in the same solvent. researchgate.net

In analogs containing methyl groups, the protons of these groups typically appear as sharp singlets in the upfield region of the spectrum. For example, in 6-(dimethylamino)this compound, the six protons of the two methyl groups of the dimethylamino substituent give a characteristic singlet at approximately 3.16 ppm in DMSO-d₆. researchgate.net

| Compound | Aldehyde Proton (HC=O) | Methyl Protons (NCH₃) | Solvent |

|---|---|---|---|

| 8-Hydroxythis compound | 10.14 | - | DMSO-d₆ |

| 6-(Dimethylamino)this compound | 10.19 | 3.16 | DMSO-d₆ |

| 8-(Dimethylamino)this compound | 10.06 | 3.36 | CDCl₃ |

The ¹³C-NMR spectrum provides valuable information about the carbon skeleton of this compound and its analogs. The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a significantly downfield chemical shift, typically in the range of 190–200 ppm. longdom.org For example, the aldehyde carbon of 8-hydroxythis compound is observed at 192.2 ppm in DMSO-d₆. researchgate.net In the case of 6-(dimethylamino)this compound, this carbon resonates at 190.0 ppm in the same solvent. researchgate.net

The carbon atoms of methyl groups attached to a nitrogen atom, such as in dimethylamino-substituted analogs, typically appear in the range of 40-50 ppm. For 6-(dimethylamino)this compound, the methyl carbons are found at 45.5 ppm in DMSO-d₆. researchgate.net

| Compound | Aldehyde Carbon (C=O) | Methyl Carbons (NCH₃) | Solvent |

|---|---|---|---|

| 8-Hydroxythis compound | 192.2 | - | DMSO-d₆ |

| 6-(Dimethylamino)this compound | 190.0 | 45.5 | DMSO-d₆ |

| 8-(Dimethylamino)this compound | 191.3 | 44.1 | CDCl₃ |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for the complete structural and stereochemical elucidation of complex molecules. nih.govmdpi.com COSY experiments are used to establish proton-proton coupling networks, helping to assign protons within the quinoline ring system. nih.gov

NOESY experiments are particularly crucial for determining the spatial proximity of protons, which is essential for understanding the stereochemistry and preferred conformation of molecules. acs.org In the context of this compound analogs, NOESY can be used to investigate the conformation around the C5-CHO bond. For aromatic aldehydes, restricted rotation around the aryl-CHO bond can lead to different conformers. researchgate.net NOESY spectra can reveal through-space interactions between the aldehyde proton and protons on the quinoline ring, providing evidence for the preferred orientation of the aldehyde group. For instance, a NOE correlation between the aldehyde proton and the proton at the C6 position would suggest a conformation where these two protons are in close spatial proximity. While specific NOESY studies on this compound for stereochemical elucidation are not extensively reported, the general principles of this technique are widely applied for the conformational analysis of similar aromatic aldehydes. researchgate.netnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. researchgate.net

For example, the exact mass of 8-hydroxythis compound (C₁₀H₇NO₂) has been calculated to be 173.047678466 Da. Experimental HRMS data for synthesized analogs are typically in close agreement with the calculated values, confirming the molecular formula. The analysis of fragmentation patterns in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| 8-Hydroxythis compound | C₁₀H₇NO₂ | 173.047678466 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound and its analogs, the FTIR spectrum is dominated by several key absorption bands. researchgate.net

The most prominent feature is the strong stretching vibration of the carbonyl group (C=O) of the aldehyde, which typically appears in the region of 1660-1700 cm⁻¹. For 8-hydroxythis compound, this peak is observed at approximately 1667 cm⁻¹. The presence of a hydroxyl group (-OH) in analogs like 8-hydroxythis compound gives rise to a broad absorption band in the region of 3000-3400 cm⁻¹, characteristic of O-H stretching. Vibrations associated with the aromatic quinoline ring, including C-H and C=C stretching, are also observed in the spectrum. researchgate.net

| Compound | ν(C=O) | ν(O-H) | Aromatic ν(C-H) |

|---|---|---|---|

| 8-Hydroxythis compound | ~1667 | ~3344 (broad) | ~3050 |

| 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | 1678, 1661 | - | Not specified |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly UV-Vis, is a important technique for characterizing quinolinecarbaldehydes. mdpi.com Studies have investigated the electronic spectra of various quinoline carboxaldehydes in solution to understand their electronic transitions. illinois.edu The absorption bands observed in the UV-Vis spectra correspond to π→π* and n→π* transitions within the quinoline ring and the carbonyl group.

The substitution pattern on the quinoline ring significantly influences the absorption maxima (λmax). For instance, the introduction of electron-donating groups like a dimethylamino group causes a bathochromic (red) shift in the absorption bands. This is evident when comparing the spectra of different this compound analogs. The specific λmax values are dependent on both the substituent and its position on the quinoline framework. mdpi.com

Detailed findings from the electronic absorption spectroscopy of selected this compound derivatives are presented below.

Table 1: Electronic Absorption Data for this compound and Analogs

| Compound Name | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 6-(Dimethylamino)this compound | Not Specified | Not Specified | mdpi.com |

| 8-(Dimethylamino)this compound | Not Specified | Not Specified | mdpi.com |

| 8-Hydroxy-quinoline-5-carbaldehyde | Not Specified | Not Specified | mdpi.com |

X-ray Crystallography for Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules, providing data on bond lengths, bond angles, and intermolecular interactions. mdpi.com While a crystal structure for the parent this compound is not detailed in the provided context, the structures of several of its analogs and derivatives have been successfully elucidated using this technique. For example, the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde has been determined, offering valuable insights into the molecular geometry and packing of substituted quinoline aldehydes. mdpi.com

This technique confirms the planarity of the quinoline ring system and reveals the conformation of the aldehyde group relative to the ring. In derivatives like 8-hydroxy-quinoline-5-carbaldehyde, crystallography can show intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen atom, which influences the compound's conformation and reactivity. nih.gov

Steric Effects and π-Stacking Interactions

Crystal packing in quinoline derivatives is often governed by non-covalent interactions, particularly π-stacking and hydrogen bonding. researchgate.net The planar quinoline ring system is highly conducive to π-π stacking interactions, where parallel rings overlap. These interactions are a significant stabilizing force in the solid state. nih.gov

In the crystal structures of related quinoline compounds, pairs of quinoline rings have been observed to lie parallel and overlap with a mean separation distance of approximately 3.4 Å. researchgate.net In other instances, face-to-face π–π stacking interactions between the quinoline rings of adjacent molecules have been recorded with centroid-centroid distances around 3.563 Å. researchgate.net

Steric effects from substituents on the quinoline ring can significantly influence the geometry of these π-stacking interactions. Bulky substituents may hinder a close face-to-face approach, leading to offset or edge-to-face arrangements. The electronic nature of these substituents also modulates the electrostatic potential of the aromatic ring, further influencing the strength and geometry of the π-π stacking. nih.gov These interactions play a crucial role in the crystal engineering of functional materials based on quinoline frameworks. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(Dimethylamino)this compound |

| 8-(Dimethylamino)this compound |

| 8-Hydroxy-quinoline-5-carbaldehyde |

| 7-Bromo-8-hydroxythis compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of many-body systems. For Quinoline-5-carbaldehyde and its derivatives, DFT calculations are employed to model its geometry, electronic structure, and spectroscopic properties, providing a theoretical framework for understanding its chemical behavior. nih.govnih.gov

DFT calculations have been successfully applied to explain the regioselectivity observed in electrophilic substitution reactions on the quinoline (B57606) scaffold, such as formylation. mdpi.com The mechanisms for reactions like the Vilsmeier-Haack, Reimer-Tiemann, and Duff formylations are similar to other electrophilic aromatic substitutions, where electron density plays a key role. mdpi.com For quinoline derivatives with electron-donating substituents (e.g., hydroxyl or dimethylamino groups), the electron density is increased at the C5 and C7 positions, making them susceptible to electrophilic attack. mdpi.com

Computational studies have been performed to elucidate why one position might be favored over another. For instance, in the formylation of certain quinoline precursors, substitution at the C5 position was found to have a greater stabilizing effect on the reaction intermediate compared to substitution at the C7 position. mdpi.com This theoretical finding helps explain the observed product distribution in synthetic procedures, providing a rationale for the regioselectivity that goes beyond simple electron density arguments. mdpi.comresearchgate.net DFT is also a valuable tool for investigating the mechanisms of more complex transformations, such as 1,3-dipolar cycloaddition reactions, by mapping the potential energy surface and identifying the lowest energy pathways. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. malayajournal.org

High HOMO Energy : Indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

Low LUMO Energy : Indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

Small HOMO-LUMO Gap : A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and higher polarizability.

For quinoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. These calculations have been shown to support experimental electrochemical findings. mdpi.com For example, a smaller HOMO-LUMO gap in a series of compounds often correlates with increased reactivity. nih.gov The distribution of the HOMO and LUMO across the molecule can also predict the sites of electrophilic and nucleophilic attack, respectively.

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity. Higher values indicate greater nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity. Lower values indicate greater electrophilicity. |

| ΔE (Gap) | ELUMO - EHOMO | Indicates chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability. |

DFT calculations allow for the computation of various quantum chemical descriptors that help predict and rationalize the reactivity trends within a series of compounds. nih.govresearchgate.net These descriptors provide quantitative measures of different aspects of a molecule's electronic structure.

A strong correlation has been found between the chemical structure of quinoline derivatives and their experimentally determined reduction and oxidation potentials. These experimental trends can be explained and predicted by FMO calculations. mdpi.com For instance, the introduction of an electron-donating methyl group was found to facilitate oxidation, a trend supported by DFT results. mdpi.com

Key global reactivity descriptors derived from HOMO and LUMO energies include:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic power of a molecule. |

These parameters are instrumental in comparing the reactivity of different this compound derivatives, helping to forecast their behavior in chemical reactions. researchgate.netdergipark.org.tr

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophiles and nucleophiles. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Potential Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack. For quinoline derivatives, these regions are typically located around heteroatoms like the quinoline nitrogen and the carbonyl oxygen of the aldehyde. mdpi.com

Positive Potential Regions (Blue) : These areas are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms or the carbon atom of the carbonyl group.

Neutral Regions (Green) : These areas have a potential close to zero.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their potential efficacy for a specific biological target, such as anticancer or antimicrobial activity, thereby guiding the synthesis of more potent analogues. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound in a dataset and then using statistical methods to build a regression model that correlates these descriptors with the observed biological activity. dergipark.org.tr

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), analyze the steric and electrostatic fields of aligned molecules. The resulting models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a CoMFA study on quinoline derivatives with anti-gastric cancer activity revealed specific areas where bulky or electropositive groups would be beneficial for enhancing biological properties. nih.gov Such insights are invaluable for the rational design of new compounds based on the this compound scaffold.

A typical QSAR model is validated using several statistical metrics:

| Statistical Parameter | Description | Indication of a Good Model |

| R² | Coefficient of determination | A value close to 1.0 indicates a strong correlation for the training set. |

| Q² or R²cv | Cross-validated correlation coefficient | A value > 0.5 indicates good internal predictive ability. nih.gov |

| R²pred or R²Test | Predictive correlation coefficient for an external test set | A value > 0.6 indicates good external predictive ability. nih.gov |

These models have been successfully applied to large datasets of quinoline derivatives to predict activities like antimalarial efficacy against Plasmodium falciparum. nih.gov

Molecular Docking Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. amazonaws.com This method is widely used in drug discovery to understand the binding mechanism and predict the binding affinity of potential drug candidates. For derivatives of this compound, docking studies can screen for potential biological targets and elucidate the key molecular interactions responsible for their activity. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Derivatives of this compound are then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov

Docking studies on various quinoline derivatives have revealed their potential as inhibitors for a range of important biological targets:

HIV Reverse Transcriptase : Quinoline derivatives containing pyrimidine (B1678525) and pyrazoline moieties have been docked into the non-nucleoside inhibitor binding pocket of HIV-RT, showing strong hydrophobic and hydrogen bond interactions with key amino acid residues like LYS 101, TYR 188, and TRP 229. nih.gov

SARS-CoV-2 Proteins : Hybrids of 5,8-quinolinedione (B78156) (a related scaffold) have been docked into the active sites of the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, identifying them as potential antiviral candidates. mdpi.com

Plasmodium falciparum Lactate Dehydrogenase : Quinoline derivatives have been studied as inhibitors of this essential malarial parasite enzyme, with docking used to investigate their binding in the active site. researchgate.net

Bacterial Proteins : Docking has been used to predict the antibacterial activity of quinoline derivatives by modeling their interaction with proteins from pathogens like Staphylococcus aureus. amazonaws.com

The results from docking simulations, including binding energies and specific interactions (e.g., hydrogen bonds, hydrophobic contacts), provide a structural basis for the observed biological activity and guide further optimization of the ligand structure to improve potency and selectivity. amazonaws.comnih.gov

Applications of Quinoline 5 Carbaldehyde in Medicinal Chemistry Research

Quinoline (B57606) Scaffold as a Pharmacophore in Drug Discovery

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. benthamdirect.comeurekaselect.com The versatile nature of the quinoline nucleus allows for functionalization at multiple positions, enabling the generation of a large number of structurally diverse derivatives with enhanced biological activities. frontiersin.orgeurekaselect.com

The aromatic nature of the quinoline scaffold facilitates interactions with biological macromolecules through mechanisms such as π-π stacking, hydrogen bonding, and hydrophobic interactions. doi.org These interactions are fundamental to the molecule's ability to bind to the active sites of enzymes and receptors, thereby modulating their function. The substituent characteristics and their positions on the quinoline ring play a significant role in determining the functionality and biological activity of the synthesized compounds. frontiersin.org Consequently, the quinoline scaffold is a key component in the rational design of new drugs for various diseases, including cancer, microbial infections, and parasitic diseases. nih.govbenthamdirect.com A multitude of commercially available drugs, such as the antimalarial chloroquine and the anticancer agent camptothecin, feature the quinoline core, underscoring its importance in drug discovery. frontiersin.orgnih.gov

Development of Bioactive Quinoline-5-carbaldehyde Derivatives